REACTION_CXSMILES
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[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:5]=1)=[O:3].[Br:15]N1C(=O)CCC1=O>C(#N)C>[Br:15][C:8]1[CH:9]=[C:4]([C:2](=[O:3])[CH3:1])[CH:5]=[C:6]([C:11]([F:12])([F:13])[F:14])[C:7]=1[OH:10]
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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CC(=O)C1=CC(=C(C=C1)O)C(F)(F)F
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Type
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CUSTOM
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Details
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the mixture was stirred for 5 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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CUSTOM
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Details
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the cooling bath was removed
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Type
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WAIT
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Details
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After standing overnight
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Duration
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8 (± 8) h
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Type
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ADDITION
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Details
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the residue was treated with n-heptane/water
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Type
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CUSTOM
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Details
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After separating off the organic phase
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Type
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WASH
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Details
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this was washed once with 5% strength sodium thiosulfate solution and once with water
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Type
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CUSTOM
|
Details
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The precipitate formed in the course of this (6.9 g)
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Type
|
FILTRATION
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Details
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was filtered off with suction
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Type
|
CUSTOM
|
Details
|
directly reacted further in the next stage
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Reaction Time |
5 h |
Name
|
|
Type
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|
Smiles
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BrC=1C=C(C=C(C1O)C(F)(F)F)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |